molecular formula C7H5Br2NO2 B1276371 2-Amino-4,5-dibromobenzoic acid CAS No. 75057-62-4

2-Amino-4,5-dibromobenzoic acid

Cat. No.: B1276371
CAS No.: 75057-62-4
M. Wt: 294.93 g/mol
InChI Key: RJQGTUPMSDNELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dibromobenzoic acid is an organic compound with the chemical formula C7H5Br2NO2. It is a white crystalline powder, slightly soluble in water and soluble in acidic solutions. This compound is primarily used as an intermediate in organic synthesis and has applications in the fields of drugs and pesticides .

Chemical Reactions Analysis

2-Amino-4,5-dibromobenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly halogen substitution, under appropriate conditions.

Common reagents used in these reactions include bromine, glacial acetic acid, and sodium 2-aminobenzoate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4,5-dibromobenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can be found in scientific literature .

Comparison with Similar Compounds

2-Amino-4,5-dibromobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical reactivity and applications.

Properties

IUPAC Name

2-amino-4,5-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQGTUPMSDNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407024
Record name 2-amino-4,5-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75057-62-4
Record name 2-amino-4,5-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-dibromobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5-dibromobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4,5-dibromobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4,5-dibromobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4,5-dibromobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4,5-dibromobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.